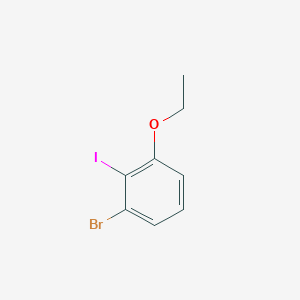

1-Bromo-3-ethoxy-2-iodobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-ethoxy-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVWGSAUFKCRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670327 | |

| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-94-5 | |

| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-ethoxy-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Ethoxy 2 Iodobenzene and Analogues

Precursor Synthesis and Functional Group Introduction

The construction of 1-bromo-3-ethoxy-2-iodobenzene and its analogues hinges on the careful selection of starting materials and the sequence of functional group transformations. Key steps in the synthesis involve the introduction of the ethoxy group and the two different halogen atoms.

Strategies for Ethoxy Group Incorporation

The introduction of an ethoxy group onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through etherification reactions.

A common and effective method for forming the ethoxy group on a phenolic precursor is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, via an SN2 reaction.

A plausible precursor for the synthesis of this compound is 3-bromo-2-iodophenol (B1280285). The etherification of this precursor would proceed as follows:

Deprotonation of 3-bromo-2-iodophenol with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding sodium or potassium phenoxide.

Nucleophilic attack of the phenoxide on an ethyl halide (e.g., ethyl iodide) to yield this compound.

The choice of base and solvent is critical for the efficiency of the Williamson ether synthesis. Stronger bases can lead to higher yields, but reaction conditions must be controlled to avoid side reactions.

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Description |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate |

| Base | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile (CH₃CN) |

| Temperature | Room temperature to reflux |

In the context of synthesizing this compound, if the ethoxy group is introduced at an earlier stage, for instance, starting from 3-bromophenol, the regioselectivity of the subsequent halogenation steps must be carefully considered. The ethoxy group is an activating, ortho-, para-directing group. This means it will direct incoming electrophiles (such as halogenating agents) to the positions ortho and para to itself.

Starting with 3-bromophenol, etherification would yield 1-bromo-3-ethoxybenzene. The subsequent iodination would be directed by both the bromo and ethoxy groups. The ethoxy group strongly directs ortho and para, while the bromo group is a deactivating but also ortho-, para-directing group. The directing effects of these two groups would need to be carefully managed to achieve the desired 2-iodo substitution.

Halogenation Techniques for Bromine and Iodine

The introduction of bromine and iodine onto the aromatic ring can be achieved through various halogenation methods. The choice of halogenating agent and reaction conditions determines the selectivity and efficiency of these transformations.

To control the position of halogenation, directed halogenation strategies can be employed. These methods often utilize the directing effect of a pre-existing functional group on the aromatic ring. For instance, in a precursor like 3-ethoxy-2-iodophenol, the hydroxyl group can direct the bromination to the ortho position.

Alternatively, ortho-lithiation can be a powerful tool for directed halogenation. A directing group, such as a methoxy (B1213986) or a protected hydroxyl group, can direct a strong base like n-butyllithium to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., N-bromosuccinimide for bromine or iodine for iodine) to introduce the halogen at the desired position.

Table 2: Common Halogenating Agents

| Halogen | Reagent |

| Bromine | N-Bromosuccinimide (NBS), Bromine (Br₂) |

| Iodine | N-Iodosuccinimide (NIS), Iodine (I₂), Iodine monochloride (ICl) |

A common approach to synthesizing di-halogenated aromatic compounds is through sequential halogenation. The order of introduction of the halogens is critical and depends on the directing effects of the substituents and the reactivity of the aromatic ring at each stage.

One possible synthetic route for this compound could start with 3-ethoxyphenol.

Iodination of 3-ethoxyphenol: The ethoxy and hydroxyl groups are both activating and ortho-, para-directing. Iodination would likely occur at the positions ortho or para to these groups. Careful control of reaction conditions would be necessary to favor the introduction of iodine at the 2-position.

Bromination of 2-iodo-5-ethoxyphenol: The subsequent bromination would be directed by the three existing substituents. The strong activating and directing effects of the hydroxyl and ethoxy groups would likely lead to bromination at one of the remaining activated positions.

An alternative, and likely more controlled, strategy would involve starting with a precursor where one of the halogen atoms is already in place. For example, starting with 2-iodophenol:

Bromination of 2-iodophenol: The hydroxyl group would direct the bromination to the ortho and para positions. This could potentially lead to the formation of 3-bromo-2-iodophenol, although a mixture of isomers is possible.

Etherification of 3-bromo-2-iodophenol: As described in section 2.1.1.1, this intermediate can then be converted to the final product via Williamson ether synthesis.

The success of a sequential halogenation strategy relies heavily on the ability to predict and control the regiochemical outcome of each halogenation step based on the electronic and steric effects of the substituents present on the aromatic ring.

Advanced Synthetic Pathways

Advanced synthetic strategies for preparing this compound and related compounds primarily rely on the selective introduction of halogen atoms through metal-mediated exchange reactions or the preparation of organometallic precursors for subsequent cross-coupling reactions. These methods offer high regioselectivity and functional group tolerance, which are critical for the synthesis of such precisely substituted aromatic rings.

Metal-Mediated Halogen Exchange Reactions

Metal-mediated halogen exchange reactions are powerful tools for the regioselective synthesis of polyhalogenated arenes. These reactions involve the conversion of an organic halide into an organometallic species, which can then be trapped with an electrophilic halogen source. The choice of metal, solvent, and reaction conditions can profoundly influence the selectivity and efficiency of the halogen exchange process.

The bromine/magnesium (Br/Mg) exchange reaction is a widely used method for the preparation of Grignard reagents from aryl bromides. In the context of synthesizing compounds like this compound, a key challenge is achieving regioselective exchange on a dihaloaromatic precursor. For instance, starting from a dibromo-ethoxybenzene derivative, the Br/Mg exchange must be directed to a specific bromine atom to allow for the subsequent introduction of iodine.

The regioselectivity of the Br/Mg exchange can be influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the steric environment. The use of specialized Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "turbo-Grignard," can facilitate the exchange under mild conditions and with high efficiency. The LiCl in this reagent helps to break down passivating layers on the magnesium surface and solubilizes the resulting organomagnesium species, thereby accelerating the reaction.

Research on polyhalogenated arenes has shown that the Br/Mg exchange can be highly regioselective. For example, in systems with multiple bromine atoms, the exchange often occurs at the most sterically accessible position or at a position activated by an adjacent electron-withdrawing group. In the case of a hypothetical precursor like 1,2-dibromo-3-ethoxybenzene, the ethoxy group, being an ortho-, para-director, would electronically activate both bromine positions. Therefore, steric hindrance and the specific reaction conditions would be crucial in determining which bromine undergoes exchange.

A general representation of this approach would involve the treatment of a dibromo-ethoxybenzene with a Grignard reagent like i-PrMgCl·LiCl, followed by quenching the resulting arylmagnesium halide with an iodine source such as molecular iodine (I₂) or 1,2-diiodoethane.

Table 1: Illustrative Conditions for Regioselective Br/Mg Exchange in Dihaloarenes

| Starting Material | Reagent | Solvent | Temperature (°C) | Electrophile | Product |

| 1,2-Dibromo-3-alkoxybenzene | i-PrMgCl·LiCl | THF | -20 to 0 | I₂ | 1-Bromo-3-alkoxy-2-iodobenzene |

| 2,4-Dibromoanisole | i-PrMgCl·LiCl | THF | -15 | I₂ | 2-Bromo-4-iodoanisole |

This table presents hypothetical and analogous examples to illustrate the methodology, as specific data for this compound was not available in the search results.

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi) and directs deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile.

For the synthesis of this compound, a potential strategy would involve the directed ortho-lithiation of 1-bromo-3-ethoxybenzene. The ethoxy group can act as a DMG, directing the lithium reagent to deprotonate the C2 position. Subsequent quenching with an iodinating agent would then yield the desired product. The strength of the ethoxy group as a DMG is moderate, and the reaction conditions, particularly the choice of organolithium reagent and temperature, would need to be carefully optimized to achieve high selectivity and yield. The presence of the bromine atom can also influence the regioselectivity of the lithiation.

Key steps in this synthetic approach are:

Directed ortho-lithiation: 1-Bromo-3-ethoxybenzene is treated with a strong lithium base at low temperature. The ethoxy group directs the deprotonation to the C2 position.

Iodination: The resulting aryllithium intermediate is reacted with an electrophilic iodine source, such as I₂, to introduce the iodine atom at the C2 position.

Table 2: General Conditions for Directed ortho-Lithiation and Iodination

| Substrate | Lithiating Agent | Solvent | Temperature (°C) | Electrophile | Product |

| 1-Bromo-3-ethoxybenzene | n-BuLi or sec-BuLi | THF or Et₂O | -78 | I₂ | This compound |

| Anisole | n-BuLi/TMEDA | Hexane | 25 | I₂ | 2-Iodoanisole |

TMEDA (Tetramethylethylenediamine) is often used as an additive to enhance the basicity of the organolithium reagent and facilitate the lithiation.

Direct insertion of activated zinc metal into carbon-halogen bonds is another effective method for preparing organometallic reagents. The reactivity of aryl halides towards zinc insertion generally follows the order I > Br > Cl. This differential reactivity can be exploited for the selective synthesis of organozinc reagents from dihaloarenes.

For a substrate like this compound, the more reactive carbon-iodine bond would be expected to undergo zinc insertion preferentially, yielding a (2-bromo-6-ethoxyphenyl)zinc iodide reagent. The presence of lithium chloride is often crucial for these reactions, as it activates the zinc and solubilizes the organozinc product. organic-chemistry.org This method is particularly valuable for preparing functionalized organozinc compounds that are precursors for cross-coupling reactions. organic-chemistry.org

The reaction is typically carried out by treating the dihaloarene with activated zinc dust in the presence of LiCl in a solvent like tetrahydrofuran (B95107) (THF). The resulting organozinc reagent can then be used in subsequent transformations.

Transition Metal-Catalyzed Cross-Coupling Precursors

Polyhalogenated aromatic compounds like this compound are highly valuable precursors for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Sonogashira couplings. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for sequential, site-selective cross-coupling reactions.

The preparation of organometallic reagents from halogenated precursors is a fundamental step in many cross-coupling protocols. As discussed in the previous sections, methods like Br/Mg exchange, directed lithiation, and zinc insertion can be used to convert one of the halogen atoms in a dihaloethoxybenzene into an organometallic functional group.

For instance, the selective zinc insertion into the C-I bond of this compound would generate a functionalized organozinc reagent. This reagent is a key intermediate for Negishi cross-coupling reactions. The presence of the remaining bromine atom allows for a second cross-coupling reaction to be performed at a later stage, providing a powerful tool for the synthesis of complex, polysubstituted aromatic compounds.

The choice of which organometallic reagent to prepare depends on the desired subsequent cross-coupling reaction and the compatibility of the functional groups present in the molecule. Organoboron reagents (for Suzuki coupling), organotin reagents (for Stille coupling), and organozinc reagents (for Negishi coupling) are among the most commonly used.

Table 3: Preparation of Organometallic Reagents from Dihaloarene Precursors

| Dihaloarene Precursor | Reaction | Reagents | Product (Organometallic Reagent) | Subsequent Cross-Coupling |

| This compound | Zinc Insertion | Zn, LiCl, THF | (2-Bromo-6-ethoxyphenyl)zinc iodide | Negishi Coupling |

| 1,2-Dibromo-3-ethoxybenzene | Br/Mg Exchange | i-PrMgCl·LiCl, THF | (2-Bromo-6-ethoxyphenyl)magnesium chloride | Grignard Cross-Coupling |

| 1-Bromo-3-ethoxybenzene | Directed Lithiation, then Borylation | 1. n-BuLi, THF2. B(OiPr)₃ | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bromo-3-ethoxybenzene | Suzuki Coupling |

The entries in this table are illustrative of the general strategies, as specific literature examples for the target compound were not identified in the provided search results.

An in-depth analysis of the synthetic approaches and reactivity of halogenated aromatic compounds is crucial for the advancement of organic chemistry, with applications ranging from pharmaceutical development to materials science. Among these, molecules bearing multiple, distinct halogen atoms on a single aromatic scaffold, such as this compound, offer a versatile platform for complex molecular construction due to the differential reactivity of the carbon-halogen bonds. This article focuses exclusively on the synthetic methodologies pertinent to this compound and its analogues, with a specific emphasis on strategies that exploit the orthogonal reactivity of its bromine and iodine substituents.

2 Strategies for Orthogonal Reactivity of Halogens (Br vs I)

The presence of both a bromine and an iodine atom on the same aromatic ring in compounds like this compound provides a powerful tool for sequential and site-selective chemical modifications. The foundation of this orthogonal reactivity lies in the difference in bond strength and reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a transition metal catalyst, such as palladium(0), than the C-Br bond. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for chemoselective functionalization at the iodine position while leaving the bromine atom intact for subsequent transformations.

This principle is widely exploited in various palladium-catalyzed cross-coupling reactions, enabling the stepwise introduction of different substituents onto the aromatic core. By carefully selecting the reaction conditions, such as temperature, catalyst, ligands, and base, chemists can precisely control which halogen participates in the reaction.

Detailed Research Findings

Research into dihaloarenes has consistently demonstrated the feasibility of selective cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > OTf > Br >> Cl. This differential reactivity allows for selective coupling at the aryl iodide position at lower temperatures, while the aryl bromide may react at elevated temperatures.

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of exploiting this orthogonal reactivity. For substrates containing both bromine and iodine, the coupling reaction can be directed exclusively to the C-I bond under mild conditions. For instance, the coupling of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene (B32187) proceeds selectively at the iodine position at room temperature, leaving the bromine untouched. This allows for a subsequent coupling reaction at the bromine site if desired. The higher reactivity of the iodide substituent is the determining factor for the regioselectivity of the reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, coupling an organoboron compound with an organohalide, also exhibits high chemoselectivity. In dihalobenzenes containing both bromine and iodine, the Suzuki coupling preferentially occurs at the more labile C-I bond. This selectivity is crucial for the synthesis of complex biaryl structures in a controlled, stepwise manner. The choice of catalyst and reaction temperature can be tuned to enhance this selectivity.

Heck Reaction: The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, follows the same reactivity trend. The oxidative addition of the palladium catalyst is much faster for the C-I bond than for the C-Br bond, allowing for selective olefination at the iodine-bearing carbon.

The following data tables, compiled from studies on analogous dihaloarene systems, illustrate the practical application of these principles.

Interactive Data Tables

Table 1: Selective Sonogashira Coupling of Dihaloarenes

This table presents data on the selective Sonogashira coupling of a dihaloarene with an alkyne, demonstrating the preferential reaction at the C-I bond.

| Aryl Halide | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Product (Yield %) | Ref. |

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 1-Bromo-4-(phenylethynyl)benzene (95%) | |

| 2-Bromo-4-iodoanisole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Dioxane | RT | 2-Bromo-4-((trimethylsilyl)ethynyl)anisole (92%) | |

| 1-Bromo-3-iodobenzene | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 50 | 1-(3-Bromophenyl)hex-1-yne (88%) |

Table 2: Chemoselective Suzuki-Miyaura Coupling

This table showcases the selective Suzuki-Miyaura coupling of bromo-iodoarenes with boronic acids, highlighting the formation of the iodo-coupled product.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Product (Yield %) | Ref. |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 70 | 4-Bromo-1,1'-biphenyl (85%) | |

| 1-Bromo-3-iodobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 80 | 4'-Bromo-3-methoxy-1,1'-biphenyl (91%) | |

| 2-Bromo-5-iodopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 90 | 2-Bromo-5-(thiophen-2-yl)pyridine (78%) |

These selective transformations underscore the synthetic utility of dihaloarenes like this compound. The ability to perform sequential, site-selective cross-coupling reactions by leveraging the inherent differences in halogen reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of highly substituted and complex aromatic molecules.

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Ethoxy 2 Iodobenzene

Regioselectivity and Chemoselectivity in Functionalization

The functionalization of 1-Bromo-3-ethoxy-2-iodobenzene is governed by the interplay of its three substituents: a bromo group, an iodo group, and an ethoxy group. This unique arrangement allows for a high degree of control over where and how chemical transformations occur. Regioselectivity, the preference for reaction at one position over another, is primarily dictated by the electronic influence of the ethoxy group on the aromatic ring. Chemoselectivity, the selective reactivity of one functional group over another, is driven by the inherent differences in the carbon-halogen bonds. researchgate.net This allows for the molecule to be modified in a stepwise manner, leveraging the differential reactivity of the iodo and bromo substituents.

Substituents on a benzene (B151609) ring fundamentally alter its reactivity towards electrophilic attack and its behavior in metal-catalyzed cross-coupling reactions. wikipedia.org Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. aakash.ac.in Conversely, deactivating groups withdraw electron density, reducing reactivity. wikipedia.org The substituents in this compound present a classic case of competing and complementary effects that must be carefully considered to achieve desired synthetic outcomes.

The ethoxy group (-OCH2CH3) is a powerful activating group in electrophilic aromatic substitution. wikipedia.org The oxygen atom, being directly attached to the ring, can donate a lone pair of electrons into the aromatic π-system through resonance (a +M effect). libretexts.org This donation of electron density is not uniform across the ring; it specifically enriches the positions ortho and para to the substituent. libretexts.orgyoutube.com

This increased electron density at the ortho and para positions stabilizes the carbocation intermediate (the arenium ion or sigma complex) that forms during electrophilic attack at these sites. youtube.com Consequently, the ethoxy group is classified as an ortho, para-director. libretexts.orgmasterorganicchemistry.com In the case of this compound, the positions ortho to the ethoxy group are C2 and C4, while the para position is C6. Since the C2 position is already occupied by an iodine atom, electrophilic attack is directed primarily to the C4 and C6 positions. The para product is often favored due to reduced steric hindrance. masterorganicchemistry.com

| Position | Relative Position to Ethoxy Group | Predicted Reactivity in EAS |

|---|---|---|

| C2 | Ortho | Activated (Blocked by Iodine) |

| C4 | Ortho | Activated (Favored Site) |

| C5 | Meta | Not Activated |

| C6 | Para | Activated (Favored Site) |

While both bromine and iodine are deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal (-I effect), their primary role in the synthetic utility of this compound lies in their differing abilities to act as leaving groups in cross-coupling reactions. libretexts.orglibretexts.org The reactivity of aryl halides in such transformations, particularly palladium-catalyzed reactions, is highly dependent on the identity of the halogen. rsc.org

The carbon-halogen bond strength decreases down the group: C-Cl > C-Br > C-I. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This makes the C-I bond more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)), which is often the rate-determining step in catalytic cycles like the Suzuki, Heck, or Sonogashira couplings. lookchem.comresearchgate.net This difference allows for the chemoselective functionalization at the C2 position (iodine) while leaving the C1 position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions.

| Property | Carbon-Bromine (Aryl) | Carbon-Iodine (Aryl) | Reference |

|---|---|---|---|

| Average Bond Dissociation Energy (kcal/mol) | ~81 | ~65 | |

| Relative Reactivity in Oxidative Addition | Less Reactive | More Reactive | rsc.orglookchem.com |

Modern computational chemistry provides powerful tools to predict and rationalize the reactivity and selectivity observed in complex organic molecules. rsc.org For a polysubstituted benzene derivative like this compound, these methods can offer quantitative insights that complement the qualitative predictions derived from classical electronic theory.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms and predicting regioselectivity. rsc.orgresearchgate.net By calculating the energies of potential intermediates and transition states, DFT can provide a detailed map of the reaction energy surface. rsc.org

For an electrophilic aromatic substitution on this compound, DFT calculations can be used to determine the activation energy for the attack of an electrophile at each of the available ring positions (C4, C5, and C6). The position with the lowest calculated activation energy barrier is predicted to be the major site of reaction. rsc.org These calculations would be expected to confirm that attack at the C4 and C6 positions is energetically more favorable than attack at C5, consistent with the directing effect of the ethoxy group. rsc.orgacs.org Similarly, for metal-catalyzed cross-coupling, DFT can model the oxidative addition step, quantitatively demonstrating the lower energy barrier for the cleavage of the C-I bond compared to the C-Br bond. acs.org

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C4 (ortho to OEt) | 0 (Reference) | Major Product |

| C5 (meta to OEt) | +5.2 | Minor/Trace Product |

| C6 (para to OEt) | +0.5 | Major Product |

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

In the context of an electrophilic attack on this compound, the benzene ring acts as the nucleophile. Therefore, the reaction is controlled by the interaction between its HOMO and the LUMO of the incoming electrophile. rsc.org The regioselectivity can be predicted by examining the distribution of the HOMO across the aromatic ring. The carbon atoms with the largest coefficients (lobes) in the HOMO are the most nucleophilic and thus the most probable sites of attack. rsc.orgyoutube.com For this compound, the electron-donating ethoxy group would cause the HOMO to have its largest lobes located on the C4 and C6 carbons, aligning with the predictions from resonance theory and DFT calculations.

Computational Approaches to Predict Regioselectivity

Machine Learning Models for Selectivity Prediction

There are currently no machine learning models documented in the scientific literature that have been specifically trained or validated for predicting the selectivity of reactions involving this compound. The development of such models typically requires a substantial dataset of experimental results for the specific compound, which does not appear to have been established.

Applications of 1 Bromo 3 Ethoxy 2 Iodobenzene in Advanced Organic Synthesis

Cross-Coupling Reactions Utilizing Differentiated Halogen Reactivity

Other Transition Metal Catalyzed Reactions (e.g., Cu, Ni)

Copper and nickel catalysts offer alternative and often complementary reactivity to palladium. Copper-catalyzed Ullmann-type reactions, for instance, are classic methods for forming carbon-heteroatom and carbon-carbon bonds. Nickel catalysts are often used for their ability to couple less reactive electrophiles, such as aryl chlorides or bromides.

In reactions with 1-bromo-3-ethoxy-2-iodobenzene, a copper or nickel catalyst could be used to selectively functionalize the C-I bond. Studies on the P-C coupling of 1-bromo-2-iodobenzene (B155775) have shown that Pd, Ni, and Cu catalysts can all promote the reaction, with varying degrees of selectivity and efficiency depending on the reaction conditions. This suggests that this compound would be a viable substrate for a range of copper- and nickel-catalyzed cross-coupling reactions, proceeding with high selectivity at the iodine-bearing carbon.

Role in Stereoselective Synthesis

While this compound is an achiral molecule, it can serve as a crucial building block in the synthesis of chiral molecules. Its utility in stereoselective synthesis stems from its ability to be transformed into chiral products through reactions involving chiral catalysts, reagents, or auxiliaries.

Impact on Chirality Induction in Downstream Products

The primary role of this compound in chirality induction is as a precursor to molecules with axial chirality, such as atropisomeric biaryls. For instance, a selective cross-coupling reaction (e.g., Suzuki or Negishi) at the C-I position with a sterically demanding partner could lead to a biaryl system. If the rotation around the newly formed aryl-aryl bond is restricted due to steric hindrance from the substituents (the bromo and ethoxy groups on one ring and substituents on the other), a stable, chiral atropisomer can be formed. The synthesis would require a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.

Stereochemical Outcomes of Functionalization Reactions

The stereochemical outcome of reactions involving this compound would be determined by the specific reaction conditions and any chiral elements present. For example, in a stereospecific cross-coupling reaction, the configuration of a chiral organometallic reagent would be retained in the final product. While there is a lack of specific studies on stereoselective reactions with this particular compound, the principles of stereoselective catalysis are well-established. For instance, nickel-catalyzed Suzuki-Miyaura cross-couplings of enantioenriched allylic pivalates have been shown to proceed stereospecifically, which provides a framework for how a chiral coupling partner might react with a substrate like this compound. The predictable, stepwise functionalization of the C-I and C-Br bonds allows for the controlled, three-dimensional construction of complex chiral molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the structure of organic molecules. emerypharma.com It provides information about the carbon-hydrogen framework of a molecule. For 1-Bromo-3-ethoxy-2-iodobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. emerypharma.com

Proton NMR (¹H NMR) spectroscopy offers critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the ethoxy group. The proton situated between the bromo and iodo groups would likely experience a different electronic environment compared to the other two. The coupling patterns (splitting of signals) between adjacent aromatic protons would reveal their relative positions on the ring. emerypharma.com

The ethoxy group would give rise to two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. This characteristic pattern is due to the coupling between the adjacent CH₂ and CH₃ groups. docbrown.info

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 3H |

| O-CH₂-CH₃ | 3.9 - 4.2 | Quartet | 2H |

| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet | 3H |

This table represents expected values based on typical chemical shifts for similar structures and is not based on reported experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the two carbons of the ethoxy group.

The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons bonded to the electronegative bromine and iodine atoms (C-Br and C-I) would appear at characteristic chemical shifts. The carbon attached to the ethoxy group (C-O) would also have a specific chemical shift. The remaining aromatic carbons will have shifts influenced by their position relative to these substituents. chemicalbook.com

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-I | 90 - 100 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H | 115 - 135 |

| O-CH₂-CH₃ | 60 - 70 |

| O-CH₂-CH₃ | 14 - 16 |

This table represents expected values based on typical chemical shifts for similar structures and is not based on reported experimental data.

To definitively assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. emerypharma.comsdsu.edu For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, helping to establish their connectivity. It would also show a clear correlation between the methylene and methyl protons of the ethoxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.educolumbia.edu The HSQC spectrum would allow for the unambiguous assignment of the protonated aromatic carbons and the carbons of the ethoxy group by linking their respective ¹H and ¹³C signals. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu HMBC is crucial for identifying the quaternary (non-protonated) carbons, such as those bearing the bromo, iodo, and ethoxy substituents. For instance, the protons of the ethoxy group would show correlations to the aromatic carbon to which the group is attached (a three-bond correlation), confirming the position of the ethoxy group. emerypharma.comcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. emerypharma.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. raco.cat For this compound (C₈H₈BrIO), HRMS would be able to confirm this specific combination of atoms by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion peak. youtube.com

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected:

Loss of the ethoxy group: Cleavage of the ether bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) via a rearrangement.

Loss of halogen atoms: The molecule could lose a bromine or an iodine atom. The presence of bromine's isotopic signature in fragment ions can help identify which fragments retain the bromine atom. docbrown.infoyoutube.com

Cleavage of the benzene ring: At higher energies, the aromatic ring itself can fragment, though this is typically less common than the loss of substituents.

The analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. raco.cat

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is predicted to exhibit a unique fingerprint arising from the vibrations of its constituent parts: the benzene ring, the ethoxy group, and the carbon-halogen bonds.

The primary absorption bands anticipated in the IR spectrum are:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The ethoxy group (-O-CH₂CH₃) will show characteristic C-H stretching vibrations from the methyl and methylene groups. These are expected as strong absorptions in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring skeleton usually produce a series of sharp peaks, often of variable intensity, in the 1600-1450 cm⁻¹ region.

C-O-C Stretching (Ether): The asymmetric and symmetric stretching of the C-O-C linkage in the ethoxy group gives rise to strong, characteristic bands. The asymmetric stretch is typically found in the 1260-1200 cm⁻¹ range, while the symmetric stretch appears around 1050-1000 cm⁻¹.

C-X (Halogen) Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Br stretch is anticipated in the 680-515 cm⁻¹ range, while the C-I stretch, involving a heavier atom, occurs at a lower frequency, typically between 600-500 cm⁻¹. These bands can sometimes overlap with other vibrations in this region. docbrown.infonist.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is generated based on characteristic frequency ranges for functional groups found in analogous molecules.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Ethoxy) | Stretching | 2975 - 2850 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak, Sharp |

| Ether C-O-C | Asymmetric Stretching | 1260 - 1200 | Strong |

| Ether C-O-C | Symmetric Stretching | 1050 - 1000 | Strong |

| C-Br | Stretching | 680 - 515 | Medium to Strong |

| C-I | Stretching | 600 - 500 | Medium to Strong |

X-ray Diffraction (XRD) for Solid-State Molecular Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction

To elucidate the exact molecular structure of this compound, a single crystal of the compound would be required for analysis. This technique involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be generated, revealing the precise positions of the atoms.

While a crystal structure for this compound is not present in the Cambridge Structural Database, studies on related substituted iodobenzenes provide a strong basis for predicting its solid-state conformation. acs.orgmdpi.com For instance, research on iodo-substituted phenols and benzonitriles has shown how substitution patterns and intermolecular forces dictate the crystal packing. acs.org The presence of the bulky iodine and bromine atoms alongside the flexible ethoxy group would likely lead to a complex packing arrangement in the solid state.

Analysis of Bond Lengths, Angles, and Intermolecular Interactions

Based on the analysis of similar structures, the key structural parameters for this compound can be estimated. The geometry of the benzene ring is expected to be slightly distorted from a perfect hexagon due to the electronic and steric influences of the three different substituents.

Bond Lengths and Angles:

The C-I and C-Br bond lengths are influenced by their attachment to an sp² hybridized carbon of the benzene ring. Typical aromatic C-I bond lengths are around 2.07-2.10 Å, and C-Br lengths are approximately 1.88-1.92 Å. acs.org

The C-O bond of the ethoxy group is expected to be around 1.36 Å for the C(aromatic)-O bond and 1.44 Å for the O-C(ethyl) bond.

The bond angles within the benzene ring at the points of substitution will deviate from the ideal 120° to accommodate the steric bulk of the substituents, particularly the large iodine atom positioned between the bromo and ethoxy groups.

Intermolecular Interactions: A crucial aspect of the solid-state structure is the nature of intermolecular interactions, which stabilize the crystal lattice. In halogenated compounds, halogen bonding is a significant directional interaction. For this compound, several such interactions are plausible:

I···O Halogen Bonds: The iodine atom can act as a halogen bond donor, forming short contacts with the oxygen atom of the ethoxy group on an adjacent molecule. These interactions have been observed in similar structures with I···O distances around 3.01 to 3.33 Å. acs.orgmdpi.com

These non-covalent interactions, along with weaker van der Waals forces, would define the supramolecular assembly of the compound in its crystalline form.

Table 2: Predicted Molecular Geometry Parameters for this compound This table is generated based on data from structurally similar compounds found in crystallographic databases.

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C(aromatic)—I | Carbon-Iodine bond distance | ~ 2.09 Å |

| C(aromatic)—Br | Carbon-Bromine bond distance | ~ 1.90 Å |

| C(aromatic)—O | Aromatic Carbon-Oxygen bond distance | ~ 1.36 Å |

| O—C(ethyl) | Oxygen-Ethyl Carbon bond distance | ~ 1.44 Å |

| Bond Angles | ||

| C—C(I)—C | Angle around the iodine-substituted carbon | > 120° (Steric effect) |

| C—C(Br)—C | Angle around the bromine-substituted carbon | ~ 120° |

| C—C(O)—C | Angle around the ethoxy-substituted carbon | ~ 120° |

| C—O—C | Angle of the ether linkage | ~ 118° |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions of the benzene ring's delocalized electron system. hnue.edu.vn

The spectrum of benzene itself shows characteristic absorption bands, and the presence of substituents modifies the energy of the molecular orbitals, causing shifts in the absorption maxima (λ_max). up.ac.zanist.gov

Benzene Bands: Benzene exhibits two primary π → π* absorption bands around 204 nm and a weaker, symmetry-forbidden band with fine structure around 255 nm. hnue.edu.vnup.ac.za

Substituent Effects:

Ethoxy Group (-OEt): As an electron-donating group with lone pairs on the oxygen atom, the ethoxy group engages in resonance with the benzene ring. This raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap. The result is a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). ijermt.org

For this compound, the combined influence of the electron-donating ethoxy group and the two halogen atoms is expected to cause a significant bathochromic shift of the benzene absorption bands into the 270-300 nm range. The fine vibrational structure often seen in the benzene spectrum is likely to be obscured due to the heavy substitution and the resulting complexity of electronic states. up.ac.zaacs.org

Table 3: Predicted UV-Visible Absorption Data for this compound This table is generated by comparing the known spectrum of benzene with the expected shifts caused by the substituents.

| Compound | Transition Type | Typical λ_max (nm) | Predicted λ_max for Target Compound (nm) |

| Benzene | π → π* (Primary) | ~ 204 | Shifted > 220 |

| Benzene | π → π* (Secondary) | ~ 255 | Shifted to ~280 (Broadened) |

Theoretical and Computational Studies of 1 Bromo 3 Ethoxy 2 Iodobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the behavior of molecules at the electronic level. For a molecule like 1-Bromo-3-ethoxy-2-iodobenzene, these calculations could elucidate its intrinsic properties, stability, and potential for chemical transformation.

Electronic Structure Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, a hypothetical HOMO-LUMO analysis would likely reveal the distribution of these orbitals across the molecule. The electron-donating ethoxy group and the electron-withdrawing halogen atoms would significantly influence the electronic landscape. It would be anticipated that the HOMO would have significant contributions from the electron-rich ethoxy group and the benzene (B151609) ring, while the LUMO might be localized more towards the carbon-halogen bonds, particularly the C-I bond, which is the most readily broken.

Table 1: Hypothetical HOMO-LUMO Data for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Relates to chemical stability and reactivity |

Note: This table is for illustrative purposes only, as no published data is available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, one would expect to see a negative electrostatic potential around the oxygen atom of the ethoxy group due to its lone pairs of electrons. The halogen atoms, despite their electronegativity, can exhibit regions of positive potential (a "sigma-hole"), particularly on iodine, making them potential sites for nucleophilic interaction. The hydrogen atoms of the ethoxy group and the aromatic ring would likely show positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It describes the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies delocalization effects through the analysis of donor-acceptor interactions.

Reaction Mechanism Simulations

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing information that can be difficult to obtain experimentally.

Computational Modeling of Reaction Pathways

For this compound, reaction mechanism simulations could be employed to study various transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), which are common for aryl halides. Given the presence of two different halogen atoms, these simulations could predict the chemoselectivity of such reactions, determining whether the C-Br or the C-I bond is more likely to react under specific catalytic conditions. The simulations would involve locating transition states and intermediates along the reaction coordinate.

Prediction of Kinetic and Thermodynamic Parameters

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Activation Energy (Ea) | - | Determines the reaction rate |

| Enthalpy of Reaction (ΔH) | - | Indicates if the reaction is exothermic or endothermic |

| Gibbs Free Energy of Reaction (ΔG) | - | Determines the spontaneity of the reaction |

Note: This table is for illustrative purposes only, as no published data is available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of atoms and molecules. For a molecule like this compound, MD simulations could offer invaluable data on its structural flexibility and its interactions with surrounding solvent molecules.

Conformational Analysis of the Ethoxy Group

A detailed conformational analysis using MD simulations would involve calculating the potential energy surface as a function of the dihedral angles defining the ethoxy group's orientation. The primary dihedral angle of interest would be the C(2)-C(3)-O-C(ethyl) angle, which dictates the rotation of the entire ethoxy group relative to the benzene ring. A second important dihedral is the C(3)-O-C(ethyl)-C(methyl) angle, which describes the orientation of the terminal methyl group.

Hypothetical Research Findings:

A systematic computational study would likely reveal several low-energy conformations (rotamers). The most stable conformer would likely be one that minimizes steric hindrance between the ethyl group and the large iodine atom at the C2 position. The bulky nature of the adjacent iodo and bromo substituents would create significant rotational barriers, restricting the free rotation of the ethoxy group.

Table 1: Hypothetical Torsional Energy Profile for the C(2)-C(3)-O-C(ethyl) Dihedral Angle in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | +5.8 | Eclipsed (Ethyl group over Iodine) |

| 60 | +1.2 | Gauche |

| 120 | +4.5 | Eclipsed (Ethyl group approaching Bromine) |

| 180 | 0.0 | Anti (Ethyl group away from Iodine) |

| 240 | +4.7 | Eclipsed |

| 300 | +1.5 | Gauche |

Note: This table is a hypothetical representation of expected results from a computational analysis and is intended for illustrative purposes.

This analysis would be critical for understanding how the molecule presents itself for intermolecular interactions, a key factor in its reactivity and physical properties.

Solvent Effects on Reactivity

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Molecular dynamics simulations are instrumental in elucidating these solvent effects at a molecular level. For this compound, the polarity of the solvent would play a significant role in stabilizing or destabilizing ground states, transition states, and products of potential reactions.

Computational studies would typically involve simulating the molecule in explicit solvent boxes of varying polarities (e.g., a nonpolar solvent like hexane, a polar aprotic solvent like dimethylformamide, and a polar protic solvent like ethanol). The simulations would track the radial distribution functions between solvent atoms and key sites on the solute molecule, such as the halogen atoms and the ether oxygen.

Hypothetical Research Findings:

Simulations would likely show that in polar solvents, solvent molecules would arrange themselves to solvate the polar C-Br, C-I, and C-O bonds. For instance, in a protic solvent like ethanol, hydrogen bonding between the solvent's hydroxyl group and the ether oxygen of this compound would be expected. This solvation shell would influence the molecule's reactivity, for example, by stabilizing a polar transition state in a nucleophilic substitution reaction.

Table 2: Hypothetical Solvation Shell Analysis for this compound in Different Solvents

| Solvent | Atom on Solute | Primary Interacting Solvent Atom | Average Coordination Number |

| Hexane | Bromine | Hydrogen | 4.2 |

| Hexane | Iodine | Hydrogen | 5.1 |

| Hexane | Oxygen | Hydrogen | 2.5 |

| Ethanol | Bromine | Hydrogen (hydroxyl) | 3.1 |

| Ethanol | Iodine | Hydrogen (hydroxyl) | 3.8 |

| Ethanol | Oxygen | Hydrogen (hydroxyl) | 1.9 (strong H-bond) |

Note: This table presents hypothetical data from a molecular dynamics simulation to illustrate potential solvent interactions.

By understanding these solvent-solute interactions, chemists can better predict and control chemical reactions involving this and similar compounds. The insights gained from such computational studies are fundamental for rational solvent selection in synthetic chemistry.

Future Research Directions and Unexplored Reactivity

Novel Catalytic Systems for Selective Transformations

The presence of two different halogen atoms, iodine and bromine, on the benzene (B151609) ring is a key feature of 1-Bromo-3-ethoxy-2-iodobenzene. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective catalytic transformations. Future research could focus on exploiting this differential reactivity to achieve site-selective functionalization.

The development of ligand-free or sustainable catalytic systems for the selective functionalization of this compound is a highly desirable research avenue. Given the established higher reactivity of the C-I bond compared to the C-Br bond in cross-coupling reactions, ligand-free conditions could be explored to selectively replace the iodine atom. nih.gov For instance, a ligand-free Suzuki-Miyaura coupling could potentially be optimized to favor the formation of a C-C bond at the C2 position, leaving the C-Br bond intact for subsequent transformations. This would provide an efficient and atom-economical route to di- and tri-substituted aromatic compounds.

Future studies could investigate the use of inexpensive and environmentally benign catalysts, such as copper or iron-based systems, to further enhance the sustainability of these transformations. The influence of the ortho-ethoxy group on the reactivity of the adjacent iodine atom in such systems would be a key aspect to explore. doubtnut.com

Table 1: Potential Ligand-Free Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Potential) | Potential Product | Research Focus |

| Arylboronic acid | Pd(OAc)₂ / Base | 2-Aryl-1-bromo-3-ethoxybenzene | Optimization of selectivity for C-I vs. C-Br activation. |

| Terminal alkyne | CuI / Base | 1-Bromo-3-ethoxy-2-(alkynyl)benzene | Investigating the Sonogashira coupling selectivity. |

| Amine | CuI / Base | N-(2-Bromo-6-ethoxyphenyl)amine derivative | Exploring ligand-free Buchwald-Hartwig amination. |

Photocatalysis and electrocatalysis offer mild and sustainable alternatives to traditional cross-coupling methods. The distinct redox potentials associated with the C-I and C-Br bonds in this compound make it an excellent candidate for selective activation using these techniques.

Visible-light photoredox catalysis could be employed for the selective functionalization of the C-I bond. acs.org By carefully selecting the photocatalyst and reaction conditions, it might be possible to generate an aryl radical at the C2 position, which could then participate in a variety of bond-forming reactions. The ortho-ethoxy group could play a significant role in modulating the electronic properties of the aromatic ring and influencing the efficiency and selectivity of the photocatalytic cycle. rsc.org

Electrocatalysis provides another avenue for the controlled functionalization of this molecule. By tuning the applied potential, it may be possible to achieve selective reduction of the C-I or C-Br bond, leading to the formation of different reactive intermediates. Nickel-catalyzed electrochemical cross-coupling reactions, for example, have shown promise in the selective functionalization of aryl halides. researchgate.net

Asymmetric Synthesis Applications

The development of methods for the enantioselective functionalization of this compound would open up new possibilities for the synthesis of chiral, polyfunctionalized aromatic building blocks.

The presence of multiple reactive sites on this compound makes it a challenging but rewarding target for asymmetric synthesis. Future research could focus on the development of chiral catalysts that can differentiate between the prochiral faces of the aromatic ring or selectively functionalize one of the halogen atoms in an enantioselective manner. nih.gov

For instance, a chiral palladium or nickel catalyst could be employed for an enantioselective cross-coupling reaction at the C2 or C6 position. The ortho-ethoxy group could act as a coordinating group, directing the catalyst and influencing the stereochemical outcome of the reaction.

Table 2: Potential Enantioselective Reactions of this compound

| Reaction Type | Chiral Catalyst (Potential) | Potential Chiral Product | Research Focus |

| Suzuki-Miyaura Coupling | Chiral Pd-phosphine complex | Atropisomeric biaryl | Control of axial chirality. |

| C-H Activation/Functionalization | Chiral Rh or Ir complex | Chiral functionalized arene | Directing group strategies and enantiocontrol. |

| Desymmetrization | Chiral organocatalyst | Chiral di- or tri-substituted benzene | Breaking the plane of symmetry. |

Development of Derivatized Compounds for Specific Research Applications

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of derivatized compounds with specific applications, particularly in the field of biological research.

Halogenated aromatic compounds are increasingly being utilized as probes for biological research, including in molecular imaging. nih.govrsc.org The presence of bromine and iodine atoms in this compound offers opportunities for the development of novel imaging agents. For instance, the iodine atom could be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radiotracer for single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.

Furthermore, the bromo and ethoxy groups can be modified to attach fluorophores or other reporter groups, leading to the creation of multimodal imaging probes. nih.gov The lipophilicity and electronic properties of the molecule, influenced by the halogen and ethoxy substituents, could be fine-tuned to optimize its pharmacokinetic and pharmacodynamic properties for specific biological targets. Structure-activity relationship studies would be crucial in this endeavor. nih.gov

Advanced Materials Precursors

The development of advanced materials with tailored electronic and photophysical properties is a cornerstone of modern technology. Aryl-containing polymers, dendrimers, and macrocycles are at the forefront of this research, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The structure of this compound makes it an attractive precursor for such materials.

The presence of two different halogen atoms allows for stepwise, regioselective cross-coupling reactions. For instance, the more reactive carbon-iodine bond can be selectively functionalized, leaving the carbon-bromine bond intact for subsequent transformations. This orthogonal reactivity is highly valuable in the construction of complex, multi-component systems.

Table 1: Potential Cross-Coupling Reactions for Advanced Material Synthesis

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Material Application |

| Suzuki Coupling | Arylboronic acids/esters | Palladium(0) complexes | Conjugated polymers, OLEDs |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper co-catalysis | Molecular wires, organic semiconductors |

| Buchwald-Hartwig Amination | Amines, anilines | Palladium or Copper catalysts | Hole-transport materials, carbazole (B46965) derivatives |

| Stille Coupling | Organostannanes | Palladium(0) complexes | Functionalized polymers |

The ethoxy group, an electron-donating substituent, can influence the electronic properties of the resulting materials, potentially enhancing their luminescence or tuning their absorption spectra. Furthermore, the 1,2,3-substitution pattern can lead to sterically hindered yet well-defined three-dimensional structures, which could be exploited in the design of materials with specific host-guest properties or as chiral scaffolds.

Exploration of Non-Canonical Reaction Pathways

Beyond the well-trodden path of transition metal-catalyzed cross-coupling reactions, the unique arrangement of substituents in this compound opens the door to exploring less common, or "non-canonical," reaction pathways.

Radical Chemistry

The carbon-halogen bonds in this compound can serve as precursors for aryl radicals. The weaker carbon-iodine bond is particularly susceptible to homolytic cleavage upon photolysis or treatment with radical initiators. The resulting aryl radical, positioned between an ethoxy group and a bromine atom, could participate in a variety of transformations.

One intriguing possibility is its use in radical-initiated cyclization reactions to form substituted dibenzofurans or other heterocyclic systems. The intramolecular trapping of the initially formed radical by a suitably placed functional group, introduced via prior modification of the molecule, could lead to the rapid assembly of complex polycyclic architectures.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Reagents | Potential Product Class |

| Photolytic C-I Bond Homolysis | UV light | Aryl radicals for further reaction |

| Radical-Initiated Cyclization | Radical initiator, unsaturated tether | Heterocyclic compounds |

| Atom Transfer Radical Addition | Alkenes, Initiator | Functionalized aromatic compounds |

Rearrangement Reactions

The ortho-relationship of the iodine and ethoxy groups suggests the potential for rearrangement reactions, particularly those involving the generation of a reactive intermediate such as a benzyne. Treatment of this compound with a strong base could potentially lead to the formation of 3-bromo-4-ethoxybenzyne. The subsequent trapping of this highly reactive species with various nucleophiles or dienes would provide access to a wide array of highly substituted aromatic compounds.

Furthermore, while less common for simple ethers, sigmatropic rearrangements, such as the researchgate.netresearchgate.net-sigmatropic Claisen rearrangement, are well-documented for allyl aryl ethers. organic-chemistry.orgmasterorganicchemistry.com Should the ethoxy group be replaced with an allyloxy group, a Claisen rearrangement would be a plausible transformation, leading to a 2-allyl-3-bromo-6-iodophenol derivative. This highlights the potential for this scaffold to undergo complex molecular reorganizations, further expanding its synthetic utility.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-3-ethoxy-2-iodobenzene, and how do solvent choices influence reaction efficiency?

- Methodology : Use sequential halogenation and alkoxylation. Start with iodination of 3-ethoxybenzene via directed ortho-metalation (DoM) followed by bromination using N-bromosuccinimide (NBS) in anhydrous dichloromethane. Solubility data (e.g., poor solubility in water, moderate in ethanol) from the CRC Handbook should guide solvent selection. For purification, use column chromatography with hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of polyhalogenated aryl ethers like this compound?

- Methodology :

- ¹H NMR : Ethoxy group protons resonate at δ 1.3–1.5 (triplet) and δ 3.8–4.1 (quartet). Adjacent iodine deshields aromatic protons, shifting signals upfield compared to bromine .

- ¹³C NMR : Iodine’s heavy atom effect causes significant carbon signal splitting (~160–180 ppm for C-I vs. ~120 ppm for C-Br) .

- MS : Characteristic isotopic patterns for Br (1:1 for ⁷⁹Br/⁸¹Br) and I (single peak at 127 amu) confirm substituent positions .

Q. What safety protocols are critical when handling this compound due to its reactivity and toxicity?

- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Quench residual halogenating agents (e.g., NBS) with sodium thiosulfate. Store in amber glass under inert gas to prevent light/oxygen degradation, as noted in safety data for analogous bromo-iodo compounds .

Advanced Research Questions

Q. How does the steric and electronic interplay between bromine and iodine influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Iodine’s lower electronegativity and larger atomic radius make it more reactive in oxidative addition with Pd(0), enabling selective C-I bond activation. Use DFT calculations to compare transition-state energies for C-Br vs. C-I cleavage. Experimental validation: React with hex-3-yne in a flow system (residence time 5 min, 80°C) to prioritize C-I coupling, yielding 3′-bromo-2,3,4,5,6-pentaethyl-biphenyl .

Q. How can contradictory yields in Sonogashira couplings involving this compound be resolved under varying catalytic systems?

- Methodology : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (Et₃N vs. K₂CO₃). Lower yields with PdCl₂(dppf) may stem from iodide poisoning; mitigate by adding CuI co-catalyst. Monitor side reactions (e.g., homocoupling) via TLC and GC-MS. Optimize solvent polarity (e.g., THF > DMF) to balance solubility and catalyst stability .

Q. What strategies enable chemoselective functionalization of the ethoxy group while preserving halogen substituents?

- Methodology : Protect halogens via temporary silylation (e.g., TMSCl) before ethoxy dealkylation with BBr₃. Alternatively, use mild Lewis acids (e.g., ZnCl₂) to cleave ethers without displacing halogens. Validate by comparing FT-IR spectra (loss of C-O-C stretch at ~1250 cm⁻¹) and HPLC retention times .

Q. How do solvent dielectric constants and temperature affect the crystallization dynamics of this compound?

- Methodology : Perform solubility studies in ethanol (ε = 24.3), acetone (ε = 20.7), and toluene (ε = 2.4). Use differential scanning calorimetry (DSC) to identify melting points (e.g., ~90–100°C for analogous bromo-iodo compounds) . Slow cooling in ethanol yields larger crystals for X-ray diffraction, confirming ortho-iodo and meta-bromo substitution .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting HPLC purity reports for this compound synthesized via different routes?

- Methodology : Compare retention times and spiking experiments with authentic samples. Check for co-eluting byproducts (e.g., dihalogenated derivatives) using high-resolution MS. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to enhance separation. Cross-validate with ¹H NMR integration ratios .

Q. What computational tools predict the thermodynamic stability of intermediates in halogen-lithium exchange reactions involving this compound?

- Methodology : Use Gaussian 16 with M06-2X/6-311+G(d,p) to model transition states. Compare activation energies for Br vs. I exchange; iodine’s lower electronegativity favors faster lithiation. Validate with in situ IR monitoring of Li halide formation .

Experimental Design Tables

Table 1 : Solubility of this compound in Common Solvents (25°C)

| Solvent | Solubility (g/100 mL) | Reference |

|---|---|---|

| Water | <0.01 | |

| Ethanol | 2.5 | |

| Dichloromethane | 12.3 |

Table 2 : Comparison of Cross-Coupling Catalysts

| Catalyst | Yield (C-I Coupling) | Side Products |

|---|---|---|

| Pd(PPh₃)₄ | 78% | <5% homocoupling |

| PdCl₂(dppf) | 45% | 20% dehalogenation |

| Pd/CuI | 85% | <3% homocoupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。